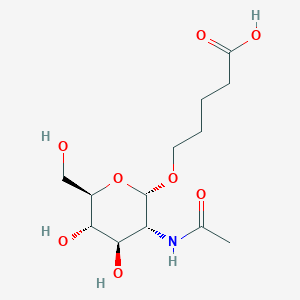
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of an acetamido group and a deoxy sugar moiety linked to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) typically involves the glycosylation of a pentanoic acid derivative with a protected glucosamine derivative. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation. Common protecting groups for the glucosamine include acetyl groups, which are later removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule, converting them to alcohols.
Substitution: The acetamido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glucosamine derivatives.
Scientific Research Applications
5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: Studied for its role in cellular processes involving glycosylation and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases related to glycosylation disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with other biomolecules. This interaction can modulate various cellular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranose: Another glycoside with similar structural features but different stereochemistry.
N-Acetylglucosamine: A simpler derivative that lacks the pentanoic acid moiety.
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose: A related compound with an additional fucose sugar.
Uniqueness: 5-(2-Acetamido-2-deoxy-alpha-D-Glucopyranosyl-oxy pentanoic acid) is unique due to its specific combination of an acetamido group, a deoxy sugar, and a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11-,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIEESVLJVJGK-WECGXBHGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
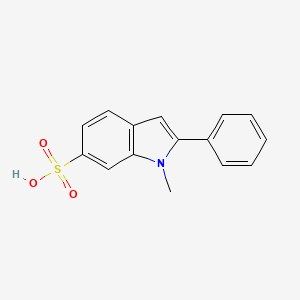
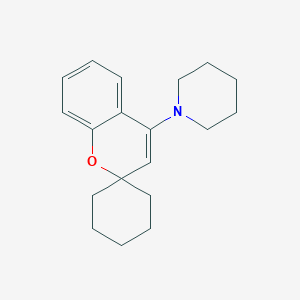
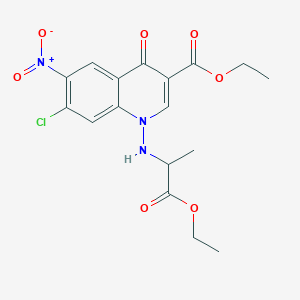
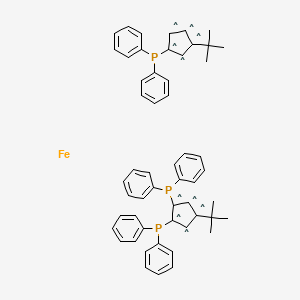
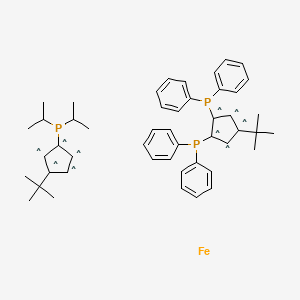
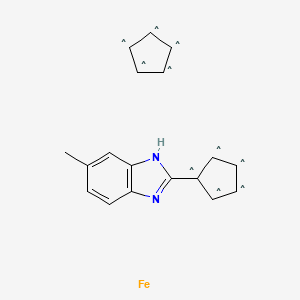
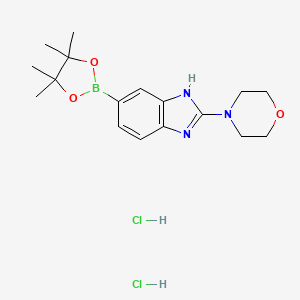
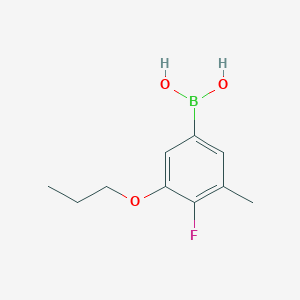

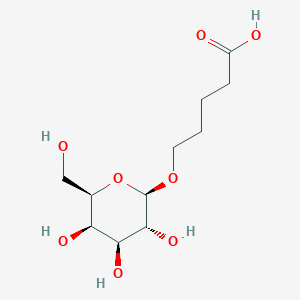
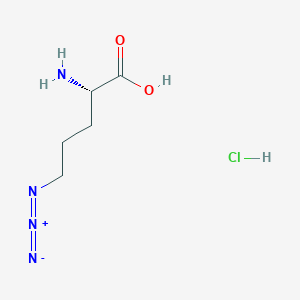
![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B6310476.png)
![(+/-)-tert-Butyl-1-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate, 98%](/img/structure/B6310480.png)
